3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride
Overview
Description
“3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” appears to be a derivative of azetidine12. Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry2. They are known for their reactivity, which is driven by a considerable ring strain2. However, specific information about “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.
Synthesis Analysis
Azetidines can be synthesized through various methods12. For instance, Smith and co-workers have reported the synthesis of (S)-2-methylazetidine from 1,3-butanediol1. The protocol involved an initial mesylation of ®-(−)-1,3-butanediol to yield a bis-mesylated product, which on treatment with benzylamine, afforded the desired azetidine1. However, the specific synthesis process for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.
Molecular Structure Analysis
The molecular structure of azetidine is a four-membered nitrogen-containing heterocycle34. The ring strain of azetidines lies between that of less stable aziridines and unreactive pyrrolidines2. This provides a highly attractive entry to bond functionalization2. However, the specific molecular structure of “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.
Chemical Reactions Analysis
Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions2. They are excellent candidates for ring-opening and expansion reactions1. However, the specific chemical reactions involving “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” were not found in the search results.
Physical And Chemical Properties Analysis
The search results did not provide specific physical and chemical properties for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride”.Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Analysis
The compound has been involved in various synthetic pathways. For instance, it is part of the synthesis of Biphenyl 4-carboxylic acid((3- chloro 2-(substituted phenyl) - 4- oxo azetidine-1-yl) amide, indicating its relevance in the formation of structurally complex molecules (Patel, Malik, & Bhatt, 2009). Synthesis of related compounds, like 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, involves intricate chemical pathways and showcases the compound's utility in complex chemical syntheses (Zhang, 2011).
Structural and Functional Characterization
The compound has been involved in studies focusing on the structural and functional characterization of azetidine derivatives. For example, studies have been conducted on the synthesis and characterization of azetidin-2-one and 1,3-oxazepine derivatives using Schiff bases derived from 1,1’-biphenyl-4,4’-diamine (Hanoon, Al Hussain, & Abass, 2021).
Medicinal Chemistry and Pharmacology
Anticancer Properties
The compound or its derivatives have been studied for their anticancer properties. For instance, a series of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, indicating the potential of such compounds in cancer treatment (Parmar et al., 2021).
Antioxidant and Antimicrobial Activities
Novel Schiff bases and azetidines derived from phenyl urea derivatives have been synthesized and tested for in-vitro antioxidant activity, suggesting the compound's role in the development of new therapeutics with antioxidant properties (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).
Safety And Hazards
Azetidine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard567. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation567. However, the specific safety and hazards information for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” was not found in the search results.
Future Directions
Azetidines have seen remarkable advances in their chemistry and reactivity2. They are used in organic synthesis and medicinal chemistry, and their potential in peptidomimetic and nucleic acid chemistry is considered remarkable1. However, the specific future directions for “3-([1,1’-Biphenyl]-4-yloxy)azetidine hydrochloride” were not found in the search results.
properties
IUPAC Name |
3-(4-phenylphenoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO.ClH/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)17-15-10-16-11-15;/h1-9,15-16H,10-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNOVPANGOZXQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-yloxy)azetidine hydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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